4-[methyl(phenylsulfonyl)amino]benzamide
Description
4-[methyl(phenylsulfonyl)amino]benzamide is a sulfonamide-containing benzamide derivative characterized by a benzamide core linked to a methyl(phenylsulfonyl)amino group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic and biochemical applications.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-16(12-9-7-11(8-10-12)14(15)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFCRCALWIOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenylsulfonyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with methyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenylsulfonyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
4-[methyl(phenylsulfonyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[methyl(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share the benzamide core and sulfonamide/sulfamoyl groups, with variations in substituents influencing their biological and chemical profiles:
Key Observations :
- Phenylsulfonyl vs. Alkylsulfonyl Groups: The phenylsulfonyl group in 4-[methyl(phenylsulfonyl)amino]benzamide and EthR inhibitor may enhance aromatic stacking interactions, whereas alkylsulfonyl groups (e.g., isopropyl in ) increase lipophilicity, affecting membrane permeability.
Pharmacological and Biochemical Activities
- Enzyme Inhibition: The EthR inhibitor demonstrates that phenylsulfonyl-benzamide hybrids can disrupt transcriptional regulation in M. tuberculosis. This suggests this compound may similarly target protein-DNA interactions. Capmatinib exemplifies benzamides in kinase inhibition, though its complex structure diverges significantly from simpler sulfonamide derivatives.
- Metabolic Stability: highlights that sulfonamide groups are often metabolized via cytochrome P450 enzymes, producing active or inactive metabolites . The methyl group in this compound may slow metabolism compared to non-methylated analogs.
Physicochemical Properties
Notes:
- The trifluoropropyl group in increases LogP, enhancing blood-brain barrier penetration, whereas the phenylsulfonyl group balances hydrophobicity and aromatic interactions.
- Synthetic purity for benzamides often exceeds 95% when using HPLC (e.g., ), suggesting comparable purity for this compound with optimized protocols.
Q & A
Q. What are the optimal synthetic routes for 4-[methyl(phenylsulfonyl)amino]benzamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves sequential sulfonylation and amidation steps. For example, sulfonamide introduction may start with 4-methylbenzenesulfonyl chloride reacting with methylamine, followed by coupling with 4-aminobenzoic acid derivatives. Key parameters include:
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts during amide bond formation .
- Temperature : Room temperature for sulfonylation; higher temperatures (40–60°C) may accelerate coupling reactions . Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : - and -NMR confirm the benzamide backbone, sulfonamide methyl group (~2.5 ppm for ), and aromatic protons (7.0–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 322.4 for CHFNOS) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What in vitro biological assays are recommended for initial screening of this compound’s bioactivity?
- Anticancer Activity : MTT assays on leukemia cell lines (e.g., K562) to evaluate IC values .
- Enzyme Inhibition : Kinase inhibition assays (e.g., BCR-ABL tyrosine kinase) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can molecular docking and crystallography elucidate the binding mechanism of this compound to kinase targets?
- Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and ATP-binding pockets (e.g., BCR-ABL). The trifluoromethyl group may enhance hydrophobic interactions .
- Crystallography : Co-crystallize the compound with target kinases (e.g., using PHENIX or Phaser ) to resolve binding conformations. Key residues (e.g., Thr315 in BCR-ABL) should be analyzed for hydrogen bonding with the benzamide carbonyl .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Meta-Analysis : Compare bioactivity data across analogs (e.g., nilotinib vs. imatinib) to identify conserved pharmacophores (e.g., sulfonamide and benzamide groups) versus variable regions (e.g., trifluoromethyl substitutions) .
- Free Energy Perturbation (FEP) : Quantify the impact of methyl vs. ethyl substitutions on binding affinity using molecular dynamics simulations .
- Orthogonal Assays : Validate kinase inhibition with SPR (surface plasmon resonance) if initial enzyme assays show variability .
Q. How can synthetic byproducts or degradation products be systematically identified and minimized?
- LC-MS/MS : Detect impurities (e.g., hydrolyzed amide bonds or oxidized sulfonamides) using gradient elution and fragmentation patterns .
- Stability Studies : Accelerated degradation under stress conditions (pH 1–13, 40–60°C) identifies labile functional groups. For example, the sulfonamide group may degrade under acidic conditions, requiring pH-controlled storage .
Q. What computational tools are effective for predicting pharmacokinetic properties (e.g., solubility, logP) of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
